![molecular formula C10H14F2O2SSi B11824605 [Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)
[Difluoro(phenylsulfonyl)methyl]trimethyl-silane
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Overview
Description
Preparation Methods
The synthesis of [Difluoro(phenylsulfonyl)methyl]trimethyl-silane involves the reaction of difluoroiodomethyl phenyl sulfone with trimethylsilyl chloride in the presence of a base . The reaction conditions typically include the use of Lewis bases such as tetrabutylammonium triphenyldifluorosilicate (TBAT), potassium fluoride, potassium hydrodifluoride, and potassium carbonate . The industrial production methods are similar but scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
[Difluoro(phenylsulfonyl)methyl]trimethyl-silane undergoes several types of chemical reactions, including:
Difluoromethylation of Aldehydes and Ketones: This reaction involves the transfer of the difluoro(phenylsulfonyl)methyl group to aldehydes and ketones, forming the corresponding difluoromethylated products.
Difluoromethylation of Alkyl Halides: The compound reacts with alkyl halides to produce difluoromethylated alkyl derivatives.
Difluoromethylation of Imines and Enamines: This reaction results in the formation of difluoromethylated imines and enamines.
Common reagents and conditions used in these reactions include Lewis bases such as TBAT, potassium fluoride, and potassium carbonate . The major products formed from these reactions are difluoromethylated compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Medicinal Chemistry
The incorporation of fluorine atoms into organic molecules is known to enhance their biological activity. [Difluoro(phenylsulfonyl)methyl]trimethylsilane serves as a difluoromethylation reagent that can introduce difluoromethyl groups into various substrates, significantly improving the pharmacological properties of drug candidates. This compound has been utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability .
Material Science
In materials science, the compound is used to develop new materials with specific properties. The introduction of fluorinated groups can alter the physical and chemical characteristics of polymers, enhancing their performance in applications such as coatings, adhesives, and electronic materials. The ability to modify surfaces with fluorinated silanes also contributes to improved hydrophobicity and chemical resistance .
Agrochemicals
The application of [Difluoro(phenylsulfonyl)methyl]trimethylsilane extends to the agrochemical sector, where it is used to synthesize fluorinated pesticides and herbicides. These compounds often exhibit enhanced efficacy compared to their non-fluorinated counterparts due to better penetration and retention on plant surfaces .
Case Studies
Mechanism of Action
The mechanism by which [Difluoro(phenylsulfonyl)methyl]trimethyl-silane exerts its effects involves the transfer of the difluoro(phenylsulfonyl)methyl group to various substrates. This transfer is facilitated by the presence of Lewis bases, which activate the compound and promote the nucleophilic attack on the substrate . The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
[Difluoro(phenylsulfonyl)methyl]trimethyl-silane is unique in its mild reactivity compared to other difluoromethylation reagents such as difluoromethyl phenyl sulfone . Similar compounds include:
Difluoromethyl Phenyl Sulfone: A more reactive difluoromethylation reagent.
Difluoro(trimethylsilyl)methylsulfonyl-benzene: Another difluoromethylation reagent with similar properties.
These compounds are used in similar applications but differ in their reactivity and the conditions required for their use.
Properties
Molecular Formula |
C10H14F2O2SSi |
---|---|
Molecular Weight |
264.37 g/mol |
IUPAC Name |
[benzenesulfonyl(difluoro)methyl]-trimethylsilane |
InChI |
InChI=1S/C10H14F2O2SSi/c1-16(2,3)10(11,12)15(13,14)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
YDFZZSDWIDCCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(F)(F)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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